molecular formula C18H18ClN3O3 B11550566 (3E)-N-(3-Chloro-2-methylphenyl)-3-{[(3-hydroxyphenyl)formamido]imino}butanamide

(3E)-N-(3-Chloro-2-methylphenyl)-3-{[(3-hydroxyphenyl)formamido]imino}butanamide

Cat. No.: B11550566
M. Wt: 359.8 g/mol
InChI Key: MXRBDRWNVVDQBA-SRZZPIQSSA-N
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Description

(3E)-N-(3-Chloro-2-methylphenyl)-3-{[(3-hydroxyphenyl)formamido]imino}butanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted aromatic ring and a hydroxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(3-Chloro-2-methylphenyl)-3-{[(3-hydroxyphenyl)formamido]imino}butanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Chloro-Substituted Aromatic Ring: This can be achieved through electrophilic aromatic substitution reactions, where a chlorine atom is introduced to the aromatic ring.

    Attachment of the Hydroxyphenyl Group: This step involves the formation of an amide bond between the hydroxyphenyl group and the butanamide backbone.

    Final Assembly: The final step involves the formation of the imino group, which is achieved through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(3-Chloro-2-methylphenyl)-3-{[(3-hydroxyphenyl)formamido]imino}butanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The imino group can be reduced to form amine derivatives.

    Substitution: The chloro-substituted aromatic ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3E)-N-(3-Chloro-2-methylphenyl)-3-{[(3-hydroxyphenyl)formamido]imino}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-N-(3-Chloro-2-methylphenyl)-3-{[(3-hydroxyphenyl)formamido]imino}butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted aromatic ring and hydroxyphenyl group make it a versatile compound for various applications.

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

N-[(E)-[4-(3-chloro-2-methylanilino)-4-oxobutan-2-ylidene]amino]-3-hydroxybenzamide

InChI

InChI=1S/C18H18ClN3O3/c1-11(21-22-18(25)13-5-3-6-14(23)10-13)9-17(24)20-16-8-4-7-15(19)12(16)2/h3-8,10,23H,9H2,1-2H3,(H,20,24)(H,22,25)/b21-11+

InChI Key

MXRBDRWNVVDQBA-SRZZPIQSSA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C/C(=N/NC(=O)C2=CC(=CC=C2)O)/C

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CC(=NNC(=O)C2=CC(=CC=C2)O)C

Origin of Product

United States

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